(Cyanomethyl)trimethylphosphanium iodide (Cyanomethyl)trimethylphosphanium iodide
Brand Name: Vulcanchem
CAS No.: 42843-99-2
VCID: VC2450833
InChI: InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1
SMILES: C[P+](C)(C)CC#N.[I-]
Molecular Formula: C5H11INP
Molecular Weight: 243.03 g/mol

(Cyanomethyl)trimethylphosphanium iodide

CAS No.: 42843-99-2

Cat. No.: VC2450833

Molecular Formula: C5H11INP

Molecular Weight: 243.03 g/mol

* For research use only. Not for human or veterinary use.

(Cyanomethyl)trimethylphosphanium iodide - 42843-99-2

Specification

CAS No. 42843-99-2
Molecular Formula C5H11INP
Molecular Weight 243.03 g/mol
IUPAC Name cyanomethyl(trimethyl)phosphanium;iodide
Standard InChI InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1
Standard InChI Key GGIMHJFVOMBCFX-UHFFFAOYSA-M
SMILES C[P+](C)(C)CC#N.[I-]
Canonical SMILES C[P+](C)(C)CC#N.[I-]

Introduction

Chemical Identity and Structure

Basic Information

(Cyanomethyl)trimethylphosphanium iodide is a phosphonium salt with the molecular formula C5H11INP . It features a positively charged phosphorus atom bonded to three methyl groups and a cyanomethyl group, with an iodide anion as the counterion. This structural arrangement contributes to its unique chemical reactivity and applications in various synthetic processes.

Identification Parameters

The compound is registered with CAS number 42843-99-2 and is identified through various chemical notations as presented in Table 1 .

Table 1: Identification Parameters of (Cyanomethyl)trimethylphosphanium iodide

ParameterValue
CAS Number42843-99-2
Molecular FormulaC5H11INP
IUPAC Namecyanomethyl(trimethyl)phosphanium;iodide
InChIInChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1
InChIKeyGGIMHJFVOMBCFX-UHFFFAOYSA-M
SMILESCP+(C)CC#N.[I-]
PubChem CID10514344

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs, including:

  • (Cyanomethyl)trimethylphosphonium iodide

  • Phosphonium, (cyanomethyl)trimethyl-, iodide

  • Cyanomethyl trimethyl phosphonium iodide

  • (Cyanomethyl)(trimethyl)phosphanium iodide

  • Cyanomethyl-trimethyl-phosphonium iodide

Physical and Chemical Properties

Fundamental Properties

Understanding the physical and chemical properties of (Cyanomethyl)trimethylphosphanium iodide is essential for predicting its behavior in chemical reactions and determining appropriate handling procedures. Table 2 summarizes these properties.

Table 2: Physical and Chemical Properties of (Cyanomethyl)trimethylphosphanium iodide

PropertyValue
Molecular Weight243.03 g/mol
Physical State at Room TemperatureSolid
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass242.96738 Da
Monoisotopic Mass242.96738 Da

Structural Characteristics

The compound's structure includes a phosphonium center that carries a positive charge, which significantly influences its reactivity patterns. The cyanomethyl group attached to the phosphorus atom contributes additional reactivity due to the presence of the nitrile functionality. The molecular structure can be visualized as a tetrahedral arrangement around the phosphorus atom, with the three methyl groups and the cyanomethyl group occupying the four corners .

Synthesis and Production

Synthetic Routes

The synthesis of (Cyanomethyl)trimethylphosphanium iodide typically involves the reaction of trimethylphosphine with an appropriate cyanomethyl halide. The general synthetic pathway follows a nucleophilic substitution mechanism, where the phosphine acts as a nucleophile attacking the cyanomethyl halide.

The reaction can be represented as:

P(CH3)3 + ICH2CN → [(CH3)3PCH2CN]+I-

This synthetic approach is notable for its straightforwardness and efficiency, often yielding the desired product with high purity.

Applications in Chemical Research

Organic Synthesis Applications

(Cyanomethyl)trimethylphosphanium iodide serves several important functions in organic synthesis:

  • Precursor for Ionic Liquids: The compound can be used to prepare task-specific ionic liquids, which are salts with melting points below 100°C. These liquids possess unique properties including high thermal stability, non-flammability, and good solvent characteristics, making them valuable for applications in catalysis and separation processes.

  • Reagent in Organophosphorus Chemistry: As a phosphonium salt, it functions as a valuable reagent for various transformations in organophosphorus chemistry, particularly in reactions requiring a quaternary phosphonium moiety.

  • Phase Transfer Catalyst: Phosphonium salts like (Cyanomethyl)trimethylphosphanium iodide can act as phase transfer catalysts, facilitating reactions between compounds in different phases due to their unique solubility properties.

Pharmaceutical Research

In pharmaceutical research, the compound has demonstrated utility in the synthesis of biologically active compounds. For example, patent EP1352910A1 documents the use of (Cyanomethyl)trimethylphosphonium iodide in the synthesis of nitrobenzylthioinosine analogs:

"(Cyanomethyl)trimethyl-phosphonium iodide (299 mg, 1.23 mmol) was added..."

This application highlights the compound's importance in medicinal chemistry and pharmaceutical research, particularly in the development of new drug candidates.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled
QuantityPrice (EUR)
250 mg165.00
1 g343.00
5 g1,214.00

These prices reflect the compound's specialized nature and limited production scale .

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